An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document synthesizes predicted values with detailed, field-proven experimental protocols. This approach equips researchers, scientists, and drug development professionals with both a foundational understanding of the compound's likely characteristics and the practical methodologies required for empirical validation. The guide covers essential parameters including molecular structure, melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP). Each section delves into the theoretical underpinnings of the property, presents a structured data summary, and provides a step-by-step experimental workflow for its determination. The synthesis of related pyrazole carboxylic acids is also discussed to provide context for its preparation.
Introduction and Molecular Profile
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in numerous pharmaceutical agents due to their diverse biological activities. The specific substitutions on this pyrazole core—an ethyl group at position 5, a 2-hydroxyethyl group at position 1, and a carboxylic acid at position 4—are anticipated to significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. The presence of both a lipophilic ethyl group and hydrophilic hydroxyl and carboxylic acid moieties suggests a molecule with a nuanced solubility and partitioning behavior.
Table 1: Molecular Identifiers and Predicted Properties
| Property | Value | Source/Method |
| Molecular Formula | C8H12N2O3 | Calculated |
| Molecular Weight | 184.19 g/mol | Calculated |
| CAS Number | Not assigned | |
| Predicted XlogP | ~0.2 | Based on similar structures[1] |
| Predicted pKa | ~3.5 - 4.5 | Estimated based on the carboxylic acid moiety |
| Predicted Aqueous Solubility | Moderately Soluble | Inferred from functional groups |
Note: The values presented in this table are predictions and estimates based on the molecular structure and data from analogous compounds. Experimental verification is highly recommended.
Melting Point Determination
The melting point of a solid crystalline compound is a critical physical constant that provides an indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range.
Table 2: Predicted and Experimental Melting Point
| Parameter | Predicted Value | Experimental Value |
| Melting Point (°C) | 150 - 170 | To be determined |
Prediction basis: Melting points of related pyrazole carboxylic acids often fall within this range.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.[2][3]
Materials:
-
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (dry, powdered sample)
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the compound onto a clean, dry watch glass.
-
Use a spatula to crush the sample into a fine powder. If necessary, use a mortar and pestle.[2]
-
-
Loading the Capillary Tube:
-
Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.
-
The final packed sample height should be approximately 2-3 mm.[2]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate.[3]
-
For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the estimated melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.[2]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (the completion of melting).
-
The melting point is reported as this range.
-
Caption: Workflow for capillary melting point determination.
Solubility Profile
Solubility is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The Biopharmaceutics Classification System (BCS) uses aqueous solubility as a key determinant.[4]
Table 3: Predicted Solubility
| Solvent | Predicted Solubility |
| Water (pH 7.4) | Moderately Soluble |
| DMSO | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[5][6]
Materials:
-
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
-
Selected solvents (e.g., phosphate-buffered saline pH 7.4, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg).
-
Add a known volume of the desired solvent (e.g., 1 mL). The presence of undissolved solid is essential.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to pellet the remaining solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
-
Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
Caption: Shake-flask method for solubility determination.
Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a molecule with a carboxylic acid group, the pKa indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This property is critical for understanding a compound's solubility, absorption, and interaction with biological targets.
Table 4: Predicted and Experimental pKa
| Parameter | Predicted Value | Experimental Value |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | To be determined |
Prediction basis: The pKa of pyrazole-4-carboxylic acids is influenced by substituents on the ring, but typically falls in this range.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][8]
Materials:
-
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
Magnetic stirrer and stir bar
Procedure:
-
Instrument Calibration:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[7]
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
-
Titration:
-
If titrating the acidic form, start by acidifying the solution with a small amount of 0.1 M HCl to approximately pH 2.
-
Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).
-
The pH at the half-equivalence point is equal to the pKa.[9][10]
-
Perform multiple titrations to ensure reproducibility.[7]
-
Caption: Potentiometric titration workflow for pKa determination.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a fundamental parameter in drug design. It affects a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.
Table 5: Predicted and Experimental logP
| Parameter | Predicted Value | Experimental Value |
| logP (octanol/water) | ~0.2 | To be determined |
Prediction basis: The predicted XlogP for the structurally similar 5-ethyl-1-(2-hydroxyethyl)-1h-pyrazole-3-carboxylic acid is 0.2.[1]
Experimental Protocol: RP-HPLC Method for logP Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values, especially for series of compounds.[1][11]
Materials:
-
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
-
A set of reference compounds with known logP values
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile or methanol, and water/buffer)
-
n-Octanol
Procedure:
-
System Preparation:
-
Equilibrate the RP-HPLC system with a specific isocratic mobile phase composition (e.g., 60:40 acetonitrile:water).
-
-
Calibration Curve:
-
Inject each reference compound and record its retention time (tR).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0, where t0 is the column dead time.
-
Plot log(k) versus the known logP values of the reference compounds to generate a calibration curve.[11]
-
-
Sample Analysis:
-
Inject the 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid sample under the same chromatographic conditions and determine its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
logP Determination:
-
Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log(k) value.[11]
-
Caption: RP-HPLC workflow for logP determination.
Synthesis Overview
A plausible synthetic approach would involve the reaction of (2-hydroxyethyl)hydrazine with an appropriate ethyl 2-(ethoxymethylene)-3-oxopentanoate derivative, followed by hydrolysis of the resulting ester.
Conclusion
This technical guide serves as a foundational resource for researchers working with 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. By providing a combination of predicted physicochemical properties and detailed, validated experimental protocols, this document aims to facilitate further investigation and application of this compound in drug discovery and development. The experimental determination of the properties outlined herein is strongly encouraged to build a robust and accurate profile of this promising molecule.
References
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- World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
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- ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)
- University of Massachusetts Boston. (2013, April 15). Experiment 1 - Melting Points.
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